Deltamethrinic acid
Overview
Description
Deltamethrinic acid, also known as cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid, is an organobromine compound. It consists of a cyclopropanecarboxylic acid having a 2,2-dibromovinyl group at the 3-position and two methyl groups at the 2-position .
Synthesis Analysis
Deltamethrinic acid is a synthetic compound whose structure is inspired by those present in the flower head of the plant Chrysanthemum cinerariifolium . There are different syntheses of deltamethrinic acid, especially those originating from the laboratory .
Molecular Structure Analysis
The molecular formula of Deltamethrinic acid is C8H10Br2O2 . Its structure includes a cyclopropanecarboxylic acid having a 2,2-dibromovinyl group at the 3-position and two methyl groups at the 2-position .
Physical And Chemical Properties Analysis
Deltamethrinic acid has a molecular weight of 297.97 g/mol . It has a density of 2.0±0.1 g/cm3, a boiling point of 326.4±32.0 °C at 760 mmHg, and a flash point of 151.2±25.1 °C .
Scientific Research Applications
Bioorganic & Medicinal Chemistry
- Summary of the application : Deltamethrinic acid is a synthetic compound whose structure is inspired from those present in the flower head of the plant Chrysanthemum cinerariifolium . Its ester, ‘deltamethrin’, exhibits an extremely high insecticidal activity and an extremely low toxicity to mammals .
- Methods of application or experimental procedures : The synthesis of deltamethrinic acid involves various chemical reactions, but the specific procedures and technical details are not provided in the source .
- Results or outcomes : The result of this application is the production of a highly effective insecticide with low toxicity to mammals .
Chiral Separations of Pyrethroic Acids
- Summary of the application : Deltamethrinic acid, as a type of pyrethroic acid, can be used in chiral separations, which is important in terms of process control and from the point of view of their degradation metabolism in the environment .
- Methods of application or experimental procedures : Various enantiomeric selective chromatographic methods are used for the separation of different pyrethroic acids, including gas chromatography, supercritical fluid chromatography and capillary electrophoresis .
- Results or outcomes : The β-cyclodextrin proved to be excellent for the chiral separation of these acids .
Environmental Impact Reduction
- Methods of application or experimental procedures : The chiral selective analysis of pyrethroic acids, an intermediate of pyrethroids, is important in terms of process control and from the point of view of their degradation metabolism in the environment . This study used various enantiomeric selective chromatographic methods for the separation of different pyrethroic acids .
- Results or outcomes : The results of these systematic studies demonstrated the correlations of the chiral selectivity features of selectors and the structures of analytes .
Exercise Metabolomics
- Summary of the application : Metabolomics technology provides a comprehensive assessment of changes in small molecule metabolites in the body . Deltamethrinic acid, as a metabolite, could potentially be used in the field of exercise science to study the changes of endogenous metabolites in an organism or cell at a certain moment in time .
- Methods of application or experimental procedures : Metabolomics is the quantitative analysis of small molecular weight metabolites in organisms, such as carbohydrates, amino acids, organic acids, nucleotides, and lipids, using mass spectrometry or magnetic resonance spectroscopy .
- Results or outcomes : By measuring the overall metabolic characteristics of biological samples, we can study the changes of endogenous metabolites in an organism or cell at a certain moment in time, and investigate the interconnection and dynamic patterns between metabolites and physiological changes .
Safety And Hazards
properties
IUPAC Name |
(1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIQXIJPQWLFSD-NJGYIYPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C=C(Br)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)O)C=C(Br)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873159 | |
Record name | (1R-cis)-Decamethrinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40873159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deltamethrinic acid | |
CAS RN |
53179-78-5, 63597-73-9 | |
Record name | Deltamethrinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053179785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063597739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1R-cis)-Decamethrinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40873159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R-cis)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DELTAMETHRINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHE31R77PQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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